2,3-Difluoro-6-methylbenzoic acid

CAS No.: 1378671-01-2

Cat. No.: VC2896437

Molecular Formula: C8H6F2O2

Molecular Weight: 172.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1378671-01-2 |

|---|---|

| Molecular Formula | C8H6F2O2 |

| Molecular Weight | 172.13 g/mol |

| IUPAC Name | 2,3-difluoro-6-methylbenzoic acid |

| Standard InChI | InChI=1S/C8H6F2O2/c1-4-2-3-5(9)7(10)6(4)8(11)12/h2-3H,1H3,(H,11,12) |

| Standard InChI Key | FNSPXPNNYPCQFR-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=C(C=C1)F)F)C(=O)O |

| Canonical SMILES | CC1=C(C(=C(C=C1)F)F)C(=O)O |

Introduction

Chemical Structure and Properties

Molecular Structure

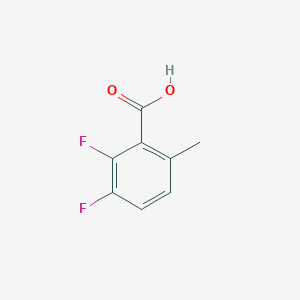

The structure of 2,3-Difluoro-6-methylbenzoic acid features a benzene ring with specific substitutions that create its unique properties. The presence of the two fluorine atoms creates a distinctive electronic environment within the molecule, influencing its reactivity and binding properties. The methyl group at position 6 provides additional lipophilicity and affects the molecule's steric properties in biological systems.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of 2,3-Difluoro-6-methylbenzoic acid

| Property | Value |

|---|---|

| Molecular Formula | C8H6F2O2 |

| Molecular Weight | 172.13 g/mol |

| CAS Number | 1378671-01-2 |

| IUPAC Name | 2,3-difluoro-6-methylbenzoic acid |

| Physical State | Solid |

| SMILES | CC1=C(C(=C(C=C1)F)F)C(=O)O |

| InChI | InChI=1S/C8H6F2O2/c1-4-2-3-5(9)7(10)6(4)8(11)12/h2-3H,1H3,(H,11,12) |

| InChI Key | FNSPXPNNYPCQFR-UHFFFAOYSA-N |

The presence of fluorine atoms enhances several key properties of the molecule:

-

Increased lipophilicity compared to non-fluorinated analogs

-

Enhanced metabolic stability

-

Altered pKa of the carboxylic acid group

-

Modified hydrogen bonding properties

Comparison with Similar Compounds

2,3-Difluoro-6-methylbenzoic acid shares structural similarities with other fluorinated benzoic acid derivatives, but its specific pattern of substitution gives it unique properties. For comparative purposes, we can examine it alongside related compounds:

Table 2: Comparison of 2,3-Difluoro-6-methylbenzoic acid with Similar Compounds

| Compound | Molecular Formula | Structural Differences | CAS Number |

|---|---|---|---|

| 2,3-Difluoro-6-methylbenzoic acid | C8H6F2O2 | F at positions 2,3; CH3 at position 6 | 1378671-01-2 |

| 2,6-Difluoro-3-methylbenzoic acid | C8H6F2O2 | F at positions 2,6; CH3 at position 3 | 32890-88-3 |

| 2,3-Difluoro-6-methoxybenzoic acid | C8H6F2O3 | F at positions 2,3; OCH3 at position 6 | Not provided in search results |

The positional isomer 2,6-Difluoro-3-methylbenzoic acid has a molecular weight of 172.131 g/mol and a melting point of 138-142°C . These subtle structural differences can significantly influence the compounds' chemical reactivity, binding affinity, and biological activity.

Synthesis Methods

Synthetic Routes

The synthesis of 2,3-Difluoro-6-methylbenzoic acid can be achieved through several methods. One common approach involves the fluorination of 6-methylbenzoic acid using selective fluorinating agents. The key challenge in this synthesis is achieving regioselectivity for the fluorination at positions 2 and 3.

A typical synthetic route may involve:

-

Starting with 6-methylbenzoic acid

-

Introducing fluorine atoms at positions 2 and 3 using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI)

-

Optimization of reaction conditions to ensure regioselectivity

-

Purification to obtain the final product

Industrial Production Methods

On an industrial scale, the production of 2,3-Difluoro-6-methylbenzoic acid may employ continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of robust fluorinating agents and optimized reaction conditions to enhance efficiency and reduce costs.

Challenges in Synthesis

The synthesis of 2,3-Difluoro-6-methylbenzoic acid presents several challenges:

-

Achieving selective fluorination at the desired positions

-

Preventing over-fluorination

-

Controlling side reactions

-

Ensuring high yield and purity

-

Developing cost-effective methods for large-scale production

Chemical Reactivity

Types of Reactions

2,3-Difluoro-6-methylbenzoic acid undergoes various chemical reactions, primarily involving:

-

Carboxylic acid group reactions:

-

Esterification to form corresponding esters

-

Amidation to form amides

-

Reduction to form alcohols

-

Decarboxylation under certain conditions

-

-

Aromatic ring reactions:

-

Nucleophilic aromatic substitution (SNAr) involving the fluorine atoms

-

Electrophilic aromatic substitution at positions with higher electron density

-

Metal-catalyzed coupling reactions

-

Reagents and Conditions

The reactivity of 2,3-Difluoro-6-methylbenzoic acid depends on the specific reagents and conditions employed:

Table 3: Common Reactions of 2,3-Difluoro-6-methylbenzoic acid

| Reaction Type | Common Reagents | Conditions | Result |

|---|---|---|---|

| Esterification | Alcohols, thionyl chloride | Reflux, acidic conditions | Corresponding esters |

| Nucleophilic substitution | Sodium methoxide, potassium tert-butoxide | Polar aprotic solvents | Substitution of fluorine atoms |

| Reduction | Lithium aluminum hydride, borane | Anhydrous conditions | 2,3-Difluoro-6-methylbenzyl alcohol |

| Amidation | Amines, coupling agents | Room temperature to mild heating | Corresponding amides |

| Coupling reactions | Boronic acids, Pd catalysts | Basic conditions | Biaryl compounds |

Major Products

The reactions of 2,3-Difluoro-6-methylbenzoic acid can lead to various valuable products:

-

Esters and amides that may serve as intermediates in drug synthesis

-

Reduced derivatives such as 2,3-difluoro-6-methylbenzyl alcohol

-

Substitution products where one or both fluorine atoms are replaced

-

Coupling products forming more complex molecules

Biological Activities

Anti-inflammatory Effects

The compound has been explored for its potential anti-inflammatory properties. These effects may be mediated through:

-

Inhibition of pro-inflammatory cytokines

-

Modulation of enzymes involved in inflammatory response

-

Interference with inflammatory signaling pathways

Such activities could be beneficial in treating conditions characterized by chronic inflammation.

Enzyme Inhibition

2,3-Difluoro-6-methylbenzoic acid has been investigated for its ability to inhibit specific enzymes, including poly(ADP-ribose) polymerase (PARP). PARP inhibitors are particularly relevant in cancer therapy, especially for tumors with BRCA mutations. The inhibition of PARP can lead to increased DNA damage in cancer cells, ultimately promoting cell death.

Structure-Activity Relationships

The biological activity of 2,3-Difluoro-6-methylbenzoic acid is influenced by its structural features:

-

The fluorine atoms enhance binding affinity to target proteins

-

The specific positioning of fluorines and the methyl group creates a unique electronic environment

-

The carboxylic acid group provides a point for further functionalization to optimize activity

Table 4: Structure-Activity Relationships in Fluorinated Benzoic Acids

| Structural Feature | Effect on Biological Activity |

|---|---|

| Fluorine at position 2 | Alters electronic distribution, enhances binding affinity |

| Fluorine at position 3 | Provides metabolic stability, influences conformation |

| Methyl group at position 6 | Contributes to lipophilicity, affects steric properties |

| Carboxylic acid group | Provides hydrogen bonding capability, point for derivatization |

Applications in Scientific Research

Medicinal Chemistry Applications

In medicinal chemistry, 2,3-Difluoro-6-methylbenzoic acid serves as:

-

A building block for designing bioactive compounds

-

A structural motif in developing enzyme inhibitors

-

A component in structure-activity relationship studies

-

A starting material for drug candidates

The strategic incorporation of fluorine atoms makes this compound particularly valuable in drug design, as fluorination can improve pharmacokinetic properties and enhance target binding.

Role as a Building Block in Organic Synthesis

As a versatile building block, 2,3-Difluoro-6-methylbenzoic acid contributes to the synthesis of:

-

More complex organic molecules

-

Libraries of compounds for biological screening

-

Novel materials with specific properties

-

Labeled compounds for mechanistic studies

Industrial Applications

In industrial settings, 2,3-Difluoro-6-methylbenzoic acid finds applications in:

-

Production of specialty chemicals

-

Development of agrochemicals

-

Manufacturing of functional materials

-

Creation of performance chemicals for various industries

Comparative Analysis

Comparison with Fluorinated Benzoic Acid Derivatives

A comparative analysis of 2,3-Difluoro-6-methylbenzoic acid with similar compounds reveals distinct differences in properties and activities:

Table 5: Comparative Analysis of Fluorinated Benzoic Acid Derivatives

| Compound | Key Structural Features | Notable Properties/Activities |

|---|---|---|

| 2,3-Difluoro-6-methylbenzoic acid | F at positions 2,3; CH3 at position 6 | Anticancer activity, enzyme inhibition |

| 2,6-Difluoro-3-methylbenzoic acid | F at positions 2,6; CH3 at position 3 | Anti-inflammatory effects |

| 2,3-Difluoro-4-methylbenzoic acid | F at positions 2,3; CH3 at position 4 | Anticancer activity |

| 2,3-Difluoro-5-methylbenzoic acid | F at positions 2,3; CH3 at position 5 | Enzyme inhibition |

| 2,3-Difluoro-6-methoxybenzoic acid | F at positions 2,3; OCH3 at position 6 | Modified pharmacokinetic properties |

Structure-Activity Relationships

Structure-activity relationship studies have revealed how subtle changes in the structure of fluorinated benzoic acids can significantly impact their biological activities:

By carefully analyzing these relationships, researchers can design more effective compounds for specific applications, optimizing properties such as potency, selectivity, and metabolic stability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume